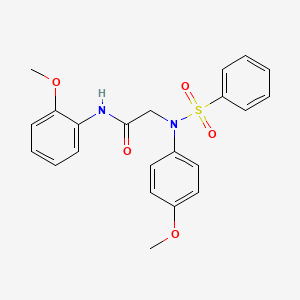![molecular formula C25H14O4 B5985258 3-benzoyl-2-phenylnaphtho[2,3-b]furan-4,9-dione CAS No. 70525-44-9](/img/structure/B5985258.png)
3-benzoyl-2-phenylnaphtho[2,3-b]furan-4,9-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-benzoyl-2-phenylnaphtho[2,3-b]furan-4,9-dione, also known as BPNF, is a synthetic compound that has been widely studied for its potential applications in scientific research. BPNF has been found to exhibit various biochemical and physiological effects, making it a promising candidate for use in a range of research fields.
Mechanism of Action
The mechanism of action of 3-benzoyl-2-phenylnaphtho[2,3-b]furan-4,9-dione is not yet fully understood. However, studies have suggested that it may work by inhibiting the activity of certain enzymes and signaling pathways involved in inflammation and cancer development.
Biochemical and Physiological Effects:
This compound has been found to exhibit various biochemical and physiological effects. It has been shown to inhibit the production of pro-inflammatory cytokines, reduce oxidative stress, and induce apoptosis in cancer cells. This compound has also been found to have a neuroprotective effect, making it a potential candidate for use in the treatment of neurodegenerative diseases.
Advantages and Limitations for Lab Experiments
3-benzoyl-2-phenylnaphtho[2,3-b]furan-4,9-dione has several advantages for use in lab experiments. It is a stable compound that can be easily synthesized in high yield and purity. It is also relatively inexpensive compared to other compounds used in scientific research. However, one limitation of this compound is that its mechanism of action is not yet fully understood, which may limit its potential applications in certain research fields.
Future Directions
There are several future directions for research on 3-benzoyl-2-phenylnaphtho[2,3-b]furan-4,9-dione. One area of interest is the development of new drugs and therapies based on this compound's anti-inflammatory and anticancer properties. Another area of interest is the investigation of this compound's neuroprotective effects and its potential use in the treatment of neurodegenerative diseases. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential applications in other research fields.
Synthesis Methods
3-benzoyl-2-phenylnaphtho[2,3-b]furan-4,9-dione can be synthesized through a multi-step process involving the reaction of 2-hydroxy-1,4-naphthoquinone with benzoyl chloride and phenylboronic acid. The resulting product is then subjected to further reactions to yield this compound in high yield and purity.
Scientific Research Applications
3-benzoyl-2-phenylnaphtho[2,3-b]furan-4,9-dione has been extensively studied for its potential applications in scientific research. It has been found to exhibit anti-inflammatory, antioxidant, and anticancer properties, making it a promising candidate for use in the development of new drugs and therapies.
Properties
IUPAC Name |
3-benzoyl-2-phenylbenzo[f][1]benzofuran-4,9-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H14O4/c26-21(15-9-3-1-4-10-15)19-20-22(27)17-13-7-8-14-18(17)23(28)25(20)29-24(19)16-11-5-2-6-12-16/h1-14H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LLVULZDXNBPGIC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(C3=C(O2)C(=O)C4=CC=CC=C4C3=O)C(=O)C5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H14O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50362286 |
Source


|
| Record name | 3-benzoyl-2-phenylnaphtho[2,3-b]furan-4,9-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50362286 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
378.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
70525-44-9 |
Source


|
| Record name | 3-benzoyl-2-phenylnaphtho[2,3-b]furan-4,9-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50362286 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![4-({2-[(4-methylbenzoyl)amino]-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl}sulfonyl)benzoic acid](/img/structure/B5985175.png)

![2-{[2,5-dimethyl-1-(3-pyridinyl)-1H-pyrrol-3-yl]methylene}[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B5985187.png)
![N-[(1-methyl-1H-imidazol-2-yl)methyl]-N-({1-[2-(2-methylphenyl)ethyl]-4-piperidinyl}methyl)ethanamine](/img/structure/B5985194.png)
![8-({3-[4-(3-chlorophenyl)-1-piperazinyl]-1-piperidinyl}methyl)quinoline](/img/structure/B5985199.png)
![N-(2,3-dimethylphenyl)-2-(2-{[1-(4-fluorophenyl)ethylidene]hydrazono}-4-hydroxy-2,5-dihydro-1,3-thiazol-5-yl)acetamide](/img/structure/B5985206.png)

![N-[4-(1,3-benzodioxol-5-ylmethoxy)benzyl]-2-morpholin-4-ylethanamine dihydrochloride](/img/structure/B5985216.png)
![(2,4-dimethoxyphenyl)(1-{[4-(4-fluorophenyl)-1,3-thiazol-2-yl]methyl}-3-piperidinyl)methanone](/img/structure/B5985228.png)
![N-{[1-(2,3-dihydro-1H-inden-2-yl)-4-piperidinyl]methyl}-N-(tetrahydro-2-furanylmethyl)tetrahydro-2H-pyran-4-carboxamide](/img/structure/B5985249.png)


![(3S*,4S*)-1-[4-(benzyloxy)benzyl]-4-[4-(2-pyridinyl)-1-piperazinyl]-3-pyrrolidinol](/img/structure/B5985266.png)
![5-methyl-2-[4-(2-pyrimidinyl)-1-piperazinyl]-5H-pyrimido[5,4-c]thieno[2,3-e][1,2]thiazine 6,6-dioxide](/img/structure/B5985289.png)
